2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethyl-1,3-benzoxazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-10-12-8-5-7(6-11(13)14)3-4-9(8)15-10/h3-5H,2,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDCPJSFTRJARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 2 Ethyl 1,3 Benzoxazol 5 Yl Acetic Acid
Strategies for the Construction of the 1,3-Benzoxazole Core
The formation of the 1,3-benzoxazole ring system is a cornerstone of the synthesis. This is typically achieved through the cyclization of a suitably substituted 2-aminophenol (B121084) precursor. Two principal strategies, oxidative cyclization and condensation-based routes, are commonly employed.
Oxidative Cyclization Reactions utilizing 2-Aminophenol Precursors
Oxidative cyclization provides a direct and efficient method for the construction of the benzoxazole (B165842) core. This approach generally involves the reaction of a 2-aminophenol derivative with an aldehyde in the presence of an oxidizing agent. For the synthesis of 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid, the key starting material is a derivative of 3-amino-4-hydroxyphenylacetic acid, such as its methyl ester.
A notable example of this strategy is the oxidative coupling reaction between methyl-3-amino-4-hydroxyphenylacetate and an aldehyde. researchgate.net In the context of the target molecule, propionaldehyde (B47417) would serve as the precursor for the 2-ethyl group. The reaction is typically catalyzed by an oxidizing agent, which facilitates the intramolecular cyclization to form the benzoxazole ring. Various catalysts and reaction conditions have been reported for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes, often employing environmentally friendly and efficient methods. nih.govamazonaws.com
The general mechanism involves the initial formation of a Schiff base between the amino group of the 2-aminophenol derivative and the aldehyde. Subsequent intramolecular cyclization of the phenolic hydroxyl group onto the imine carbon, followed by oxidation, yields the aromatic benzoxazole ring. The choice of oxidant and reaction conditions can significantly influence the reaction's efficiency and yield.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| 2-Aminophenol | Aldehydes | Samarium triflate | 2-Substituted benzoxazoles | organic-chemistry.org |
| 2-Aminophenol | Aromatic Aldehydes | Lewis acidic ionic liquid supported on Fe3O4 nanoparticles | 2-Aryl benzoxazoles | researchgate.net |
| 2-Aminophenol | Aromatic Aldehydes | Brønsted acidic ionic liquid gel | 2-Aryl benzoxazoles | acs.org |
| 2-Aminophenol | Aromatic Aldehydes | Zn(OAc)2 | 2-Aryl benzoxazoles | amazonaws.com |
Condensation-Based Synthetic Routes for Benzoxazole Formation
Condensation reactions offer an alternative and widely used pathway to the 1,3-benzoxazole core. This method involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative, such as an acid chloride, anhydride (B1165640), or ester, typically under acidic conditions and with heating. nih.gov For the synthesis of the target compound, this would entail the condensation of 3-amino-4-hydroxyphenylacetic acid or its ester with propionic acid or a reactive derivative like propionyl chloride or propionic anhydride.
The reaction proceeds through an initial acylation of the amino group of the 2-aminophenol, forming an o-hydroxyamide intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclodehydration to furnish the benzoxazole ring. The use of dehydrating agents or high temperatures is often necessary to drive the reaction to completion. Polyphosphoric acid (PPA) is a commonly used catalyst and solvent for this type of condensation. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| o-Aminothiophenols | Carboxylic Acids | PPA, heat | 2-Substituted benzothiazoles | nih.gov |
| 2-Aminophenol | Carboxylic Acid Derivatives | Acid catalyst, heat | 2-Substituted benzoxazoles | nih.gov |
Introduction of the Acetic Acid Moiety at the 5-Position
The presence of the acetic acid group at the 5-position of the benzoxazole ring is a key structural feature. The most straightforward approach to incorporate this moiety is to begin the synthesis with a precursor that already contains the acetic acid or a protected form of it.
As mentioned previously, starting with 3-amino-4-hydroxyphenylacetic acid or its ester derivative, such as methyl-3-amino-4-hydroxyphenylacetate, directly places the acetic acid group at the desired position on the benzene (B151609) ring, which will become the 5-position of the benzoxazole. researchgate.net This strategy avoids potentially complex and low-yielding aromatic substitution reactions on a pre-formed benzoxazole ring.
Esterification Reactions for Carboxylic Acid Precursors
In many synthetic sequences, the carboxylic acid group of this compound may be protected as an ester. Esterification is a standard chemical transformation that can be achieved through various methods. iajpr.com
The most common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, with heating. iajpr.com The reaction is reversible, and the removal of water can drive it towards the formation of the ester.
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, which then reacts readily with an alcohol to form the ester. Another mild and efficient method involves the use of coupling agents that activate the carboxylic acid for reaction with an alcohol.
Hydrolysis Pathways for Acetic Acid Derivatives
The final step in the synthesis, if an ester-protected form of the acetic acid moiety is used, is the hydrolysis of the ester to liberate the free carboxylic acid. This can be achieved under either acidic or basic conditions. chemguide.co.ukdoubtnut.com
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically carried out by heating the ester in an aqueous solution containing a strong acid. chemguide.co.uk This reaction is an equilibrium process, and using a large excess of water helps to drive it to completion.
Base-mediated hydrolysis , also known as saponification, is a more common and often more efficient method for ester cleavage. ijcce.ac.ir The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, usually with heating. This reaction is irreversible and proceeds to completion, affording the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.
| Starting Material | Reagents | Product | Reaction Type | Reference |
| Ethyl 2-(benzoxazol-2-ylamino)-1H-tetrazol-1-yl) acetate (B1210297) | Hydrazine Hydrate | 2-(benzoxazol-2-ylamino)-1H-tetrazol-1-yl) acetohydrazide | Ammonolysis (related to hydrolysis) | uotechnology.edu.iq |
| Methyl 2-(benzo[d]oxazol-2-ylthio) acetate | Hydrazine Hydrate | 2-(benzo[d]oxazol-2-ylthio) acetohydrazide | Ammonolysis (related to hydrolysis) | nih.gov |
| Ethyl Acetate | Dilute NaOH | Sodium Acetate and Ethanol (B145695) | Saponification (Base-mediated hydrolysis) | ijcce.ac.ir |
| Ethyl Acetate | Dilute Acid (e.g., HCl) | Acetic Acid and Ethanol | Acid-catalyzed hydrolysis | chemguide.co.uk |
Incorporation of the 2-Ethyl Substituent on the Benzoxazole Ring
The 2-ethyl group is introduced during the construction of the benzoxazole core. As outlined in the previous sections, the choice of the co-reactant with the 2-aminophenol precursor determines the substituent at the 2-position.
In the oxidative cyclization pathway, the use of propionaldehyde as the aldehyde component directly installs the ethyl group at the 2-position of the benzoxazole ring. The reaction of 2-aminophenols with various aldehydes is a well-established method for the synthesis of 2-substituted benzoxazoles. nih.govamazonaws.comorganic-chemistry.orgacs.org
In the condensation-based route, propionic acid or one of its activated derivatives (e.g., propionyl chloride or propionic anhydride ) serves as the source of the 2-ethyl group. The condensation of 2-aminophenols with carboxylic acids is a classical and effective method for preparing 2-alkylbenzoxazoles. nih.gov The choice between these precursors often depends on the desired reactivity and reaction conditions.
| Benzoxazole Formation Method | Precursor for 2-Ethyl Group | Key Intermediate |
| Oxidative Cyclization | Propionaldehyde | Schiff base |
| Condensation | Propionic Acid/Propionyl Chloride/Propionic Anhydride | o-Hydroxypropionamide |
Specific Reaction Conditions for 2-Alkyl Benzoxazole Synthesis
The formation of the 2-ethyl benzoxazole core is typically achieved through the condensation of an appropriately substituted o-aminophenol with a source of the propionyl group. The most common precursor is 4-amino-3-hydroxyphenylacetic acid or its ester equivalent, which reacts with propionic acid or one of its derivatives. This reaction leads to the formation of the heterocyclic ring in a single step.
Several catalytic systems and reaction conditions have been developed to promote this cyclization efficiently. chemicalbook.com A widely used method involves heating the reactants in the presence of a dehydrating agent or a Brønsted/Lewis acid catalyst. Polyphosphoric acid (PPA) is a traditional and effective medium that serves as both a catalyst and a solvent, typically requiring elevated temperatures. ijpbs.com
More contemporary, environmentally conscious methods utilize reusable or milder catalysts. For instance, samarium triflate [Sm(OTf)3] has been employed as a reusable acid catalyst in aqueous media, facilitating the condensation of o-aminophenols with aldehydes under mild conditions. chemicalbook.comorganic-chemistry.org Another approach involves the use of heterogeneous catalysts, such as Brønsted acidic ionic liquid gels, which allow for high yields under solvent-free conditions and offer the advantage of simple catalyst recovery. nih.govacs.org The reaction generally proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to yield the benzoxazole ring. nih.gov
Table 1: Comparison of Reaction Conditions for 2-Alkyl Benzoxazole Synthesis
| Catalyst System | Reagents | Solvent | Temperature (°C) | Key Advantages |
|---|---|---|---|---|
| Polyphosphoric Acid (PPA) | o-aminophenol, Carboxylic Acid | None (PPA as solvent) | 150-200 | High conversion, traditional method. ijpbs.com |
| Sm(OTf)3 | o-aminophenol, Aldehyde | Aqueous Medium | Moderate | Reusable catalyst, mild conditions. chemicalbook.comorganic-chemistry.org |
| Brønsted Acidic Ionic Liquid Gel | o-aminophenol, Aldehyde | Solvent-Free | ~130 | High yields, recyclable catalyst, green approach. nih.govacs.org |
| Triflic Anhydride (Tf2O) | o-aminophenol, Tertiary Amide | Dichloromethane | Room Temp | Mild conditions, high efficiency. nih.govresearchgate.net |
| Iron(III) Chloride (FeCl3) | o-aminophenol, Aldehyde | Toluene | 110 | Utilizes O2 as an oxidant. nih.gov |
Coupling Reactions for Alkyl Group Introduction
While the predominant strategy for installing the 2-ethyl group is through cyclocondensation with a three-carbon precursor like propionic acid, alternative methods involving C-H activation and coupling reactions exist for functionalizing the C2 position of a pre-formed benzoxazole ring. acs.org However, these are more commonly applied for introducing aryl or more complex groups.
Direct C-H alkylation of the benzoxazole core at the 2-position can be achieved using metal catalysts. For example, copper(I) complexes have been shown to catalyze the direct alkylation of benzoxazoles with non-activated secondary alkyl halides. organic-chemistry.org This approach would involve starting with a (1,3-benzoxazol-5-yl)acetic acid derivative and introducing the ethyl group directly onto the C2 position. Palladium-catalyzed cross-coupling reactions are also a powerful tool for C-C bond formation, though they typically require a halide or other leaving group at the C2 position, which would necessitate a different synthetic precursor. researchgate.net The condensation method remains the most direct and atom-economical approach for synthesizing 2-ethyl substituted benzoxazoles. organic-chemistry.org
Optimization of Synthetic Pathways for this compound
Optimizing the synthesis of the target compound involves careful selection of catalysts and reaction parameters to maximize yield and purity while minimizing reaction time and environmental impact. Post-synthesis purification is critical for isolating the final product.
Catalyst Selection and Reaction Parameter Control
The choice of catalyst is a critical parameter in the synthesis of the benzoxazole ring. While traditional Brønsted and Lewis acids are effective, they often require harsh conditions and can be difficult to recycle. nih.gov Modern catalytic systems offer significant improvements. For example, the use of imidazolium (B1220033) chlorozincate (II) ionic liquid supported on magnetic nanoparticles (LAIL@MNP) under solvent-free sonication has been shown to accelerate the reaction, leading to high yields in as little as 30 minutes. nih.gov This method highlights the impact of non-conventional energy sources like ultrasound in driving the reaction to completion efficiently.
Control of reaction parameters such as temperature, reaction time, and stoichiometry is essential. Screening different catalysts reveals significant variations in efficiency; for instance, in a model synthesis of 2-phenylbenzoxazole, a BAIL gel catalyst gave a 98% yield at 130°C, whereas traditional acids like HCl or H2SO4 gave minimal to no product under the same conditions. nih.gov The choice between using a carboxylic acid, an aldehyde, or an amide as the carbonyl source also influences the optimal conditions and catalyst choice. nih.govmdpi.com For instance, the activation of tertiary amides with triflic anhydride allows the reaction to proceed under very mild conditions. nih.gov
Purification Techniques for Target Compound Isolation
Following the synthesis, isolation and purification of this compound are necessary to remove unreacted starting materials, catalysts, and byproducts. The purification strategy typically involves a combination of techniques.
Extraction: After the reaction is complete, the mixture is often worked up by adding water and extracting the product into an organic solvent like ethyl acetate. mdpi.com If the product is an acid, the pH may be adjusted to ensure it remains in the organic layer or to facilitate separation from non-acidic impurities.
Column Chromatography: The most common method for purification is flash column chromatography using silica (B1680970) gel as the stationary phase. escholarship.org A gradient of solvents, such as ethyl acetate and petroleum ether or hexane, is used to elute the components, separating the target compound based on polarity. escholarship.org
Recrystallization: For solid compounds, recrystallization is an effective final purification step. The crude product is dissolved in a hot solvent (e.g., ethanol, methanol, or a mixture of solvents) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. researchgate.net This technique yields a product with high purity, suitable for analytical characterization.
Analytical Characterization of Synthesized Compounds
Spectroscopic Confirmation (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides definitive information about the chemical environment of hydrogen atoms. For the target compound, characteristic signals would include:
A triplet and a quartet in the aliphatic region corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the 2-ethyl group, respectively.
A singlet for the methylene (CH₂) protons of the acetic acid moiety, typically observed around 3.6-3.9 ppm. tandfonline.com
Multiple signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the benzene ring of the benzoxazole core.
A broad singlet at a downfield chemical shift (>10 ppm) for the acidic proton of the carboxylic acid group, which is D₂O exchangeable. ijper.org
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. Key signals would include:
A signal for the carbonyl carbon (C=O) of the carboxylic acid, typically around 170-175 ppm. nih.gov
Signals for the C2 carbon of the benzoxazole ring and other aromatic carbons.
Aliphatic signals corresponding to the ethyl group and the methylene carbon of the acetic acid side chain. tandfonline.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show:
A broad absorption band in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. ijper.org
A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid carbonyl group. ijper.orgchemmethod.com
Absorption bands in the 1500-1650 cm⁻¹ region, characteristic of C=N stretching of the oxazole (B20620) ring and C=C stretching of the aromatic ring. chemmethod.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the exact molecular formula of the compound by determining its precise molecular weight. mdpi.com
Electron Impact (EI-MS): This method would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely include characteristic losses, such as the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ethyl group. nih.gov
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Ethyl Group (CH₂CH₃) | Quartet (~2.9 ppm), Triplet (~1.4 ppm) |
| Acetic Acid (CH₂COOH) | Singlet (~3.8 ppm) | |
| Aromatic Protons | Multiplet (7.0-8.0 ppm) | |
| Carboxylic Acid (COOH) | Broad Singlet (>10 ppm) | |
| ¹³C NMR | Carbonyl (C=O) | ~172 ppm |
| Benzoxazole C2 | ~165 ppm | |
| Aromatic Carbons | 110-150 ppm | |
| Aliphatic Carbons | 10-40 ppm | |
| IR (cm⁻¹) | O-H Stretch (Acid) | 2500-3300 (broad) |
| C=O Stretch (Acid) | 1700-1725 (strong) | |
| C=N / C=C Stretch | 1500-1650 | |
| MS | Molecular Ion (M⁺) | Peak at m/z = 219.08 |
| Major Fragments | [M-COOH]⁺, [M-C₂H₅]⁺ |
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)
The purity of this compound is crucial for its application in further chemical synthesis and biological screening. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of such compounds. A typical Reverse-Phase HPLC (RP-HPLC) method can be employed for this purpose.
The chromatographic separation is generally achieved on a C18 column. A mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an additive like trifluoroacetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol) is used. The elution can be performed under isocratic or gradient conditions to ensure optimal separation of the main compound from any impurities or starting materials. Detection is typically carried out using a UV detector at a wavelength where the benzoxazole chromophore exhibits strong absorbance. The purity of the compound is determined by the peak area percentage of the main component in the chromatogram. For definitive identification, the HPLC system can be coupled with a mass spectrometer (LC-MS).
Table 1: Illustrative RP-HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Elution | Gradient: 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Derivatization Strategies for this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into transformations of the acetic acid side chain and variations of substituents on the benzoxazole ring system.
The carboxylic acid group of the acetic acid side chain is a versatile functional handle for a variety of chemical transformations, including esterification, amidation, and the introduction of chirality.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through several standard methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Amide Formation: The synthesis of amides from this compound can be achieved by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be accomplished using various coupling reagents. Common reagents include carbodiimides (DCC, EDC), phosphonium (B103445) salts (e.g., BOP reagent), and uronium salts (e.g., HATU, HBTU). The choice of coupling reagent and reaction conditions can be tailored based on the reactivity of the amine and the steric hindrance around the carboxylic acid. nih.gov
Table 2: Common Reagents for Ester and Amide Formation
| Transformation | Reagent(s) | Typical Conditions |
| Esterification | Alcohol, H₂SO₄ (catalytic) | Reflux |
| Alcohol, DCC, DMAP | Room Temperature, Anhydrous Solvent | |
| Amidation | Amine, EDC, HOBt | Room Temperature, Anhydrous Solvent |
| Amine, HATU, DIPEA | Room Temperature, Anhydrous Solvent |
Introducing chirality into the molecule can be of significant interest, particularly for applications in medicinal chemistry where enantiomers often exhibit different biological activities. A key strategy to introduce a chiral center adjacent to the carboxylic acid group involves the synthesis of chiral propanoic acid derivatives. researchgate.net
One approach involves the asymmetric synthesis of 3-(benzo[d]oxazol-5-yl)propanoic acid derivatives with a hydroxyl group at the C2 position. This can be achieved through stereoselective reactions, for example, by employing a chiral auxiliary or a chiral catalyst. The resulting chiral 2-hydroxy-3-(benzoxazol-5-yl)propanoic acid derivatives can then be further functionalized. The stereochemistry of the newly formed chiral center can be controlled to yield either the (S) or (R) enantiomer, which can be crucial for biological activity. researchgate.net
Modification of the benzoxazole ring itself provides another avenue for creating structural diversity. This can involve the introduction of various substituents at different positions on the benzene ring.
The position of the acetic acid group on the benzoxazole ring can significantly influence the molecule's properties. While the primary focus is on the 5-yl isomer, the synthesis and characterization of the corresponding 6-yl and 7-yl isomers are important for understanding structure-activity relationships.
The synthesis of these positional isomers would require starting materials with the amino and hydroxyl groups on the aniline (B41778) precursor arranged differently. For instance, to synthesize the 6-yl isomer, 4-amino-3-hydroxyphenylacetic acid or its ester equivalent would be required as the starting material. Similarly, the 7-yl isomer would necessitate a 3-amino-2-hydroxyphenylacetic acid precursor. The subsequent cyclization with propionic acid or a derivative would then yield the respective positional isomers of 2-(2-Ethyl-1,3-benzoxazol)acetic acid.
Substituent Variation on the Benzoxazole Ring System
Introduction of Diverse Functional Groups (e.g., halogens, alkyls, aryl groups, nitro groups)
The functionalization of the benzoxazole core is a key strategy for modulating the physicochemical and biological properties of derivatives of this compound. The introduction of various substituents onto the aromatic ring can be achieved through several established synthetic methodologies. These transformations primarily involve electrophilic aromatic substitution and cross-coupling reactions, allowing for the incorporation of halogens, alkyl, aryl, and nitro groups, thereby creating a diverse library of analogues for further investigation.
Halogenation
The introduction of halogen atoms, such as chlorine or bromine, onto the benzoxazole ring system is a common transformation. These halogenated intermediates serve as versatile precursors for subsequent cross-coupling reactions to introduce alkyl or aryl groups. Electrophilic halogenation of the benzene ring portion of the benzoxazole nucleus can be achieved using standard reagents.
For instance, bromination of activated aromatic rings can be performed using bromine in acetic acid. nih.gov A method for the halogenation of 2(3H)-benzoxazolones using hydrochloric or hydrobromic acid in combination with hydrogen peroxide in an acetic acid medium has also been reported, noted for its high yields and simple procedure. researchgate.net While these examples are on related scaffolds, the principles of electrophilic aromatic substitution are applicable to the this compound core, likely directing substitution to the positions ortho and para to the activating oxygen atom of the oxazole ring, namely positions 4 and 6.
Table 1: Representative Halogenation Methodologies on Related Scaffolds
| Reaction | Reagents & Conditions | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Bromination | Br₂ in acetic acid, room temperature | Phenyl-substituted heterocycle | α-bromocarbonyl compound | nih.gov |
Alkylation
The direct introduction of alkyl groups onto the aromatic backbone of the benzoxazole ring can be accomplished through reactions such as Friedel-Crafts alkylation. However, these reactions can sometimes be limited by catalyst choice and the potential for polysubstitution or rearrangement. Alternative strategies often involve the use of a halogenated benzoxazole intermediate followed by a metal-catalyzed cross-coupling reaction, such as Suzuki or Negishi coupling with appropriate organometallic reagents.
While direct C-alkylation of the benzoxazole aromatic ring is not extensively detailed in the provided literature, N-alkylation of related heterocyclic systems like 2-aminobenzoxazoles and 1-hydroxyimidazoles has been described, utilizing reagents like alkyl halides. nih.govresearchgate.net These methods, however, apply to functional groups attached to the heterocyclic ring rather than the carbocyclic portion.
Arylation
The formation of biaryl structures through the introduction of aryl groups is a significant transformation. Modern cross-coupling reactions are the preferred methods for this purpose, offering high efficiency and functional group tolerance. The Suzuki-Miyaura reaction, which couples an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base, is a widely used technique. nih.gov
Another powerful method is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene. In the context of synthesizing benzoxazole derivatives, a Heck reaction was successfully employed to couple 2-(4-bromophenyl)benzoxazoles with cinnamic acid esters, demonstrating a viable route for C-C bond formation on a benzoxazole-containing aryl ring. researchgate.net
Table 2: Arylation Methodologies for Benzoxazole-Related Compounds
| Reaction | Reagents & Conditions | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Heck Reaction | Pd catalyst, base | 2-(4-bromophenyl)benzoxazole, cinnamic acid ester | Cinnamic acid ester substituted benzoxazole | researchgate.net |
Nitration
Nitration of the benzoxazole ring introduces a nitro group, which is a valuable functional group that can serve as a precursor for an amino group via reduction. The amino group can then be further modified, for example, through diazotization or amide coupling reactions. researchgate.net The nitration of aromatic rings is typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid.
The synthesis of compounds such as ethyl (5-nitro-1,3-benzoxazol-2-yl)acetate confirms that the benzoxazole nucleus can be successfully nitrated. chemsynthesis.com The position of nitration on the this compound ring would be governed by the directing effects of the existing substituents. The acetic acid group at position 5 is a deactivating meta-director, while the fused oxazole ring is an activating ortho, para-director. The interplay of these effects would determine the final regiochemical outcome of the nitration reaction.
Structure Activity Relationship Sar Studies of 2 2 Ethyl 1,3 Benzoxazol 5 Yl Acetic Acid Analogs
Correlating Structural Modifications with Biological Activity Profiles
The biological activity of benzoxazole (B165842) derivatives is intricately linked to their structural features. Substituents at various positions on the benzoxazole ring system can significantly influence their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. najah.edu
Impact of the 2-Ethyl Group on Target Interaction and Efficacy
The substituent at the 2-position of the benzoxazole ring plays a pivotal role in determining the compound's biological activity. nih.gov While many studies have focused on 2-aryl or other bulky substituents, the influence of a simple alkyl group like ethyl in 2-(2-ethyl-1,3-benzoxazol-5-yl)acetic acid is a key aspect of its SAR.
Key Research Findings:
Influence of Alkyl Chain Length: Studies on related heterocyclic compounds have shown that varying the length of an alkyl chain can significantly affect biological activity. A longer alkyl chain can lead to increased hydrophobic interactions with the target, potentially enhancing binding affinity up to a certain point, after which steric hindrance may occur. nih.gov For instance, in a series of 2-substituted benzoxazoles, modifications at this position were found to be critical for their activity. nih.gov
Bioisosteric Replacements: The ethyl group can be replaced by other bioisosteric groups to probe the structural requirements at the 2-position. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. cambridgemedchemconsulting.com Replacing the ethyl group with other small alkyl groups (e.g., methyl, propyl, isopropyl) or functional groups of similar size (e.g., a small ether or thioether) can help to map the steric and electronic requirements of the target's binding site.
| Analog of this compound | Modification at Position 2 | Anticipated Impact on Activity | Rationale |
|---|---|---|---|
| 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid | Methyl | Potentially reduced hydrophobic interaction, may alter binding affinity. | Smaller alkyl group compared to ethyl. |
| 2-(2-Propyl-1,3-benzoxazol-5-yl)acetic acid | Propyl | May increase hydrophobic interactions, potentially improving potency. | Longer alkyl chain than ethyl. |
| 2-(2-Isopropyl-1,3-benzoxazol-5-yl)acetic acid | Isopropyl | Introduces branching, which can probe steric tolerance in the binding pocket. | Increased bulk compared to ethyl. |
Significance of the Acetic Acid Moiety at Position 5 for Activity
The acetic acid group at the 5-position of the benzoxazole ring is a critical determinant of the biological activity for this class of compounds. Its acidic nature and potential for forming ionic and hydrogen bonds are key to its interaction with biological targets.
Key Research Findings:
Enhanced Cytotoxic Activity: A study by Jilani and colleagues on 2-arylbenzoxazole derivatives demonstrated that the presence of an acetic acid group at the 5-position of the benzoxazole nucleus enhances the cytotoxic activity against cancer cell lines. nih.govresearchgate.net This suggests that the carboxylic acid functionality is crucial for the compound's mechanism of action in this context.
Essential for Heparanase Inhibition: In a separate study focusing on heparanase inhibitors, a novel series of benzoxazol-5-yl acetic acid derivatives were identified as potent compounds. nih.gov This further underscores the importance of the acetic acid moiety for biological efficacy in different therapeutic areas.
Interaction with Target Proteins: The carboxylate group of the acetic acid moiety can act as a hydrogen bond acceptor or participate in ionic interactions with positively charged residues (e.g., arginine or lysine) in the active site of a target enzyme or receptor. This strong interaction can be a primary anchor for the molecule within the binding pocket.
| Analog of this compound | Modification of Acetic Acid Moiety | Anticipated Impact on Activity | Rationale |
|---|---|---|---|
| Methyl 2-(2-ethyl-1,3-benzoxazol-5-yl)acetate | Esterification | Likely reduced or altered activity. | Loss of the acidic proton and ability to form strong ionic bonds. |
| 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetamide | Amidation | May retain some activity through hydrogen bonding but will likely be less potent. | Amide group is a weaker acidic mimic and has different electronic properties. |
| 2-(2-Ethyl-1,3-benzoxazol-5-yl)ethanol | Reduction to alcohol | Significant loss of activity expected. | Removal of the key interacting carboxylic acid group. |
Effects of Substituents at Other Positions (e.g., 2, 4, 6, 7) on the Benzoxazole Core
While positions 2 and 5 are critical, substituents at other positions on the benzoxazole core (4, 6, and 7) can also modulate the biological activity. These substituents can influence the electronic properties of the ring system, affect the molecule's solubility and metabolic stability, and create additional points of interaction with the biological target.
Key Research Findings:
Electronic Effects: Electron-donating or electron-withdrawing groups at positions 4, 6, or 7 can alter the electron density of the benzoxazole ring system, which may influence its binding affinity and reactivity. For instance, a study on the synthesis of benzoxazole-2-carboxylate derivatives found that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position increased the yield of the cyclic product, indicating the electronic influence on the core structure. rsc.org
Steric and Lipophilic Effects: The introduction of substituents at these positions can also have steric and lipophilic effects. For example, the presence of a methyl group at the 7-position in a series of N-phenyl-1,3-benzoxazol-2-amines was found to boost antibacterial activity against E. coli. nih.gov In another study, the presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), respectively. researchgate.net
Modulation of Physicochemical Properties: Substituents can be used to fine-tune the physicochemical properties of the molecule, such as its solubility and ability to cross cell membranes. For example, the addition of polar groups can increase water solubility, while non-polar groups can enhance lipid solubility.
| Position on Benzoxazole Core | Type of Substituent | Potential Effect on Activity |
|---|---|---|
| 4 | Halogen (e.g., F, Cl) | Can alter electronic properties and provide a point for halogen bonding. |
| 6 | Nitro (NO2) | Strong electron-withdrawing group, can significantly impact electronics and polarity. |
| 7 | Methyl (CH3) | Can provide favorable hydrophobic interactions and block metabolic sites. |
Exploration of Stereochemical Determinants in Biological Recognition
Stereochemistry can play a profound role in the biological activity of a drug molecule. If a chiral center is introduced into the structure of this compound, for example, by substitution on the alpha-carbon of the acetic acid moiety, the resulting enantiomers may exhibit different pharmacological properties.
Biological targets, such as enzymes and receptors, are chiral environments, and they can interact differently with the enantiomers of a chiral drug. One enantiomer may bind with high affinity and elicit the desired biological response, while the other may have lower affinity, no activity, or even produce off-target effects.
A study on (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors demonstrated a significant difference in activity between the enantiomers. The (R)-(-)-enantiomer was found to be 35 times more active than the S-(+)-enantiomer, highlighting the major impact of the stereocenter on activity. nih.gov This underscores the importance of investigating the stereochemistry of any chiral analogs of this compound to identify the more active enantiomer and potentially develop a more potent and safer drug.
Rational Design Principles for Modulating and Enhancing Therapeutic Potentials
Rational drug design involves the development of new therapeutic agents based on a thorough understanding of the biological target and the SAR of lead compounds. For this compound analogs, several rational design principles can be applied to modulate and enhance their therapeutic potential.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design techniques can be employed. This involves using computational tools to dock virtual libraries of analogs into the active site of the target to predict their binding modes and affinities. This approach can guide the design of new compounds with improved interactions with the target.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on the structures of known active compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. This model can then be used to search for new compounds with a similar arrangement of features.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Bioisosteric Replacement: As mentioned earlier, the replacement of certain functional groups with their bioisosteres can be a powerful tool for optimizing lead compounds. cambridgemedchemconsulting.com This strategy can be used to improve potency, selectivity, and pharmacokinetic properties while maintaining the key interactions with the target.
By applying these rational design principles, researchers can systematically modify the structure of this compound to develop new analogs with enhanced therapeutic potential for a variety of diseases.
Preclinical Investigations of 2 2 Ethyl 1,3 Benzoxazol 5 Yl Acetic Acid and Associated Compounds
In Vitro Pharmacological Profiling and Cellular Assays
The benzoxazole (B165842) nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. core.ac.uknajah.edu Preclinical evaluation of these compounds often begins with in vitro assays to determine their effects at a cellular and molecular level.
The anti-inflammatory potential of benzoxazole derivatives has been explored through their ability to modulate key inflammatory pathways and mediators, such as pro-inflammatory cytokines.
Studies on various benzoxazole derivatives have demonstrated their suppressive effects on cytokine signaling. For instance, a series of synthetic benzoxazole compounds were evaluated for their ability to inhibit interleukin-6 (IL-6) mediated signaling. Several derivatives, including compounds designated as 4 , 6 , and 15 , showed strong suppression of IL-6-induced phosphorylation of the STAT3 protein (signal transducer and activator of transcription 3) by 80-90% with minimal cytotoxicity. researchgate.net Furthermore, compound 4 was shown to strongly suppress the production of inflammatory cytokines interferon-gamma (IFN-γ) and IL-17 by effector T cells, as well as allergic inflammatory cytokines IL-4, IL-5, and IL-13 from Th2 cells. researchgate.net
In another study, novel benzoxazolone derivatives were synthesized and tested for their ability to inhibit IL-6 production in vitro. The compounds, identified as 3c , 3d , and 3g , demonstrated significant dose-dependent inhibitory activity against IL-6. nih.gov This research identified the myeloid differentiation protein 2 (MD2), a key adaptor for sensing lipopolysaccharide (LPS), as a potential target. nih.gov Similarly, other novel benzoxazole derivatives containing a 4-amino-butanamide moiety were found to inhibit inflammation by modulating the mRNA expression of pro-inflammatory cytokines like IL-6 and IL-1β. nih.gov
These findings suggest that compounds based on the benzoxazole scaffold can exert anti-inflammatory effects by interfering with critical cytokine signaling pathways, thereby reducing the production of key inflammatory mediators.
Table 1: Anti-inflammatory Activity of Selected Benzoxazole Derivatives
| Compound | Target/Assay | Key Finding | Reference |
|---|---|---|---|
| Compound 4 | IL-6-mediated STAT3 phosphorylation | ~80-90% suppression | researchgate.net |
| Compound 4 | Cytokine Production (T cells) | Strong suppression of IFN-γ, IL-17, IL-4, IL-5, IL-13 | researchgate.net |
| Compound 3g | IL-6 Inhibition | IC₅₀ = 5.09 ± 0.88 µM | nih.gov |
| Compound 3d | IL-6 Inhibition | IC₅₀ = 5.43 ± 0.51 µM | nih.gov |
The potential of benzoxazole derivatives in the context of neurodegenerative diseases like Alzheimer's has been investigated, with a focus on their ability to protect neurons from toxic insults, such as those induced by β-amyloid (Aβ) peptides.
A study involving a series of novel substituted benzo[d]oxazole-based derivatives evaluated their neuroprotective effects in Aβ-induced PC12 cells, a common cell culture model for Alzheimer's disease research. mdpi.com Most of the synthesized compounds showed a potent ability to reduce the neurotoxicity caused by the Aβ₂₅₋₃₅ peptide. mdpi.comnih.gov One compound in particular, 5c , was found to be non-toxic to the cells at concentrations up to 30 μg/mL and significantly increased the viability of Aβ₂₅₋₃₅-treated PC12 cells at concentrations of 1.25, 2.5, and 5 μg/mL. mdpi.comnih.gov
Further mechanistic studies revealed that compound 5c protected PC12 cells from Aβ₂₅₋₃₅-induced apoptosis. mdpi.comnih.gov It was shown to promote the phosphorylation of Akt and glycogen (B147801) synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB). mdpi.comnih.gov The compound also reduced the expression of several pathological markers, including the receptor for advanced glycation end products (RAGE), β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), and inducible nitric oxide synthase (iNOS), and modulated the ratio of apoptotic proteins Bax/Bcl-2. mdpi.comnih.gov These results indicate that associated benzoxazole compounds can exert neuroprotective effects by intervening in multiple pathways implicated in Aβ-induced neuronal cell death. mdpi.com
The anticancer properties of benzoxazole derivatives, particularly 2-arylbenzoxazole-5-acetic acids, have been assessed against various cancer cell lines, including human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7).
A key area of investigation for associated compounds has been their cytotoxic and anti-proliferative effects. A series of 2-arylbenzoxazole-5-acetic acid derivatives were synthesized and evaluated for their cytotoxicity against HCT-116 and MCF-7 cell lines using the MTT assay. core.ac.ukniscair.res.in This research highlighted that the presence of the acetic acid group at position 5 of the benzoxazole core generally enhances cytotoxic activity. core.ac.ukniscair.res.in
Several compounds from this series demonstrated potent activity. For instance, 2-(4-methoxyphenyl)benzoxazol-5-yl)acetic acid (Compound 10) and its corresponding methyl ester (Compound 11) showed promising activity against both MCF-7 and HCT-116 cell lines. niscair.res.inresearchgate.net Notably, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid (Compound 5) and 2-(4-benzyloxyphenyl)benzoxazole-5-acetic acid (Compound 6) also displayed significant cytotoxic activity against the MCF-7 cell line. niscair.res.inresearchgate.net The half-maximal inhibitory concentration (IC₅₀) values for these compounds indicate potent anti-proliferative effects, in some cases comparable to the standard reference drug, doxorubicin. niscair.res.inresearchgate.net
Table 2: Cytotoxicity (IC₅₀, µM) of 2-Arylbenzoxazole-5-acetic Acid Derivatives
| Compound | R-group (Position 2) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1 | Phenyl | 57.04 | Resistant | researchgate.net |
| 5 | 3-Benzyloxyphenyl | 2.52 | 52.80 | researchgate.net |
| 6 | 4-Benzyloxyphenyl | 3.32 | 68.30 | researchgate.net |
| 10 | 4-Methoxyphenyl | 2.02 | 11.20 | researchgate.net |
| Doxorubicin | (Reference Drug) | 0.98 | 1.10 | researchgate.net |
Beyond inhibiting proliferation, the mechanism of action for some benzoxazole derivatives involves the disruption of the normal cell cycle progression in cancer cells. While specific data on 2-arylbenzoxazole-5-acetic acids is limited, studies on other benzoxazole structures provide insight into this mechanism.
Research on a set of novel benzoxazole and thiazole-based compounds targeting the anti-apoptotic protein Bcl-2 investigated their effects on the HCT-116 cell cycle. nih.govnih.gov Following treatment with active compounds, such as 8g and 12e , flow cytometry analysis revealed an increase in the population of apoptotic cells, suggesting that the compounds induce cell death rather than merely arresting the cell cycle at a specific phase. nih.govnih.gov For example, treatment with compound 12e led to a 22% increase in total apoptosis in HCT-116 cells. nih.govnih.gov This indicates that for some benzoxazole derivatives, the primary anticancer effect may be the direct induction of cell death pathways.
The induction of apoptosis is a hallmark of many effective anticancer agents. Investigations into benzoxazole derivatives have confirmed their ability to trigger programmed cell death in cancer cells.
In the study of benzoxazole derivatives targeting Bcl-2 in HCT-116 cells, several compounds were found to modulate key apoptotic markers. nih.govnih.gov The compounds 8g , 12e , and 13d were shown to significantly increase the expression level of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Treatment with these compounds resulted in a 6-fold, 8-fold, and 3-fold increase in caspase-3 levels, respectively, compared to untreated cells. nih.gov
Furthermore, the most potent compounds, 8g and 12e , were found to alter the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. nih.gov They caused a significant upregulation of the pro-apoptotic protein Bax (3.86 and 2.83-fold increase, respectively) and a concurrent downregulation of the anti-apoptotic protein Bcl-2 (to 0.31 and 0.41-fold of control, respectively). nih.gov This shift in the Bax/Bcl-2 ratio is a strong indicator of the activation of the intrinsic apoptotic pathway. nih.govmdpi.com
Table 3: Apoptotic Effects of Benzoxazole Derivatives on HCT-116 Cells
| Compound | Effect | Fold Change vs. Control | Reference |
|---|---|---|---|
| 8g | Caspase-3 Level Increase | 6 | nih.gov |
| 12e | Caspase-3 Level Increase | 8 | nih.gov |
| 13d | Caspase-3 Level Increase | 3 | nih.gov |
| 8g | Bax Level Increase | 3.86 | nih.gov |
| 12e | Bax Level Increase | 2.83 | nih.gov |
| 8g | Bcl-2 Level Decrease | 0.31 | nih.gov |
| 12e | Bcl-2 Level Decrease | 0.41 | nih.gov |
Antimicrobial Spectrum Analysis
The benzoxazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial effects. esisresearch.org Studies on various derivatives of benzoxazole acetic acid and related structures have revealed a spectrum of activity against different bacterial and fungal pathogens.
Investigations into benzoxazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. esisresearch.org For instance, a study on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which are structurally related to the target compound, showed in vitro activity against a range of screened Gram-negative and Gram-positive bacteria. researchgate.net Specifically, some of these compounds exhibited excellent antibacterial activity. researchgate.net
Another study on 3-(2-benzoxazol-5-yl)alanine derivatives found that their antibacterial potential was selective, with activity primarily against the Gram-positive bacterium Bacillus subtilis. nih.gov However, the minimal inhibitory concentrations (MICs) were generally high, indicating modest potency for the specific derivatives tested. nih.gov Research on other series of benzoxazole compounds has identified derivatives with significant potency. For example, one study identified a compound, 2b ((S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid), with MIC values ranging from 0.098 to 0.78 μg/mL against all tested bacteria, showing activity superior to several control antibiotics against B. subtilis. xjtlu.edu.cn
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives | Various Gram-positive & Gram-negative bacteria | 0.098 - 0.78 µg/mL | xjtlu.edu.cn |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis (Gram-positive) | Selectively active, but with high MICs | nih.gov |
| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Various Gram-positive & Gram-negative bacteria | Active | researchgate.net |
| 2,5-disubstituted benzoxazole derivatives | E. coli, P. aeruginosa, S. aureus, E. faecalis | Active at high concentrations (64-512 µg/mL) | esisresearch.org |
The antifungal potential of the benzoxazole class has also been evaluated. A broad screening of 3-(2-benzoxazol-5-yl)alanine derivatives revealed that nearly half of the compounds studied possessed antifungal properties, including against the pathogenic yeast Candida albicans. nih.gov However, other studies on structurally similar propanoic acid derivatives noted poor MIC values against C. albicans. researchgate.netxjtlu.edu.cn
Research focusing on different substitutions on the benzoxazole ring has yielded compounds with notable antifungal action. One investigation of 2-(aryloxymethyl) benzoxazole derivatives found that several compounds exhibited significant activity against a panel of eight phytopathogenic fungi. mdpi.com For example, compound 5h (2-((4-acetyl-3-hydroxy-2-propylphenoxy)methyl)benzo[d]oxazole) was particularly potent against F. solani with a half-maximal inhibitory concentration (IC50) of 4.34 μg/mL. mdpi.com Another study highlighted a benzoxazole derivative that was most effective against C. albicans with a MIC of 0.34 x 10⁻³ µM. nih.govresearchgate.net
| Compound Class/Derivative | Fungal Strain | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Active | nih.gov |
| 2-(aryloxymethyl) benzoxazole derivative (5h) | Fusarium solani | IC50: 4.34 µg/mL | mdpi.com |
| Benzoxazole derivative (Compound 1) | Candida albicans | MIC: 0.34 x 10⁻³ µM | nih.govresearchgate.net |
| Benzoxazole derivative (5d) | Candida albicans SC5314 | MIC: 16 µg/mL | nih.gov |
Enzyme Inhibition Kinetics (e.g., Heparanase)
A significant area of preclinical investigation for benzoxazol-5-yl acetic acid derivatives has been their activity as enzyme inhibitors, particularly against heparanase. researchgate.net Heparanase is an endo-β-glucuronidase that cleaves heparan sulfate (B86663) chains, a process implicated in cancer metastasis and angiogenesis. researchgate.netnih.gov
A series of benzoxazol-5-yl acetic acid derivatives were identified as potent heparanase inhibitors. researchgate.netnih.gov Structure-activity relationship studies revealed that modifications to the substituent at the 2-position of the benzoxazole ring significantly impact inhibitory potency. While the specific ethyl derivative was not detailed, related compounds demonstrated IC50 values in the nanomolar to low-micromolar range. For example, trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid was found to have an IC50 of approximately 200 nM against heparanase. nih.gov
| Compound Derivative | Enzyme | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | Heparanase | ~200 nM | nih.gov |
| Furanylthiazole acetic acid derivative (starting point) | Heparanase | 25 µM | researchgate.net |
| Optimized 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivative | Heparanase | 200 nM | researchgate.net |
Anti-angiogenic Property Evaluation
The inhibition of heparanase is closely linked to the suppression of angiogenesis, a critical process in tumor growth and metastasis. nih.gov Consequently, benzoxazol-5-yl acetic acid derivatives that inhibit heparanase have also been evaluated for their anti-angiogenic properties. nih.gov
Several compounds from the benzoxazol-5-yl acetic acid series that showed potent heparanase inhibition also demonstrated significant anti-angiogenic effects. researchgate.netnih.gov The anti-angiogenic activity is often assessed in cellular assays that measure the inhibition of blood vessel formation. For certain derivatives, the IC50 values for anti-angiogenic activity were in the low micromolar range. For instance, the introduction of a 3-fluoro substituent in one series of cinnamoyl derivatives led to greatly enhanced anti-angiogenic properties, with IC50 values of 1 µM for the 3- and 4-bromo analogues. researchgate.net
| Compound Derivative Class | Activity | Potency (IC50) | Reference |
|---|---|---|---|
| 3-fluoro cinnamoyl benzoxazole acetic acid analogues (3- and 4-bromo) | Anti-angiogenic | 1 µM | researchgate.net |
| 4-bromo derivative (cinnamoyl series) | Anti-angiogenic | Significantly active | researchgate.net |
In Vivo Efficacy Studies in Relevant Animal Models
The therapeutic potential of benzoxazole derivatives has been explored in animal models for various conditions, with a notable focus on inflammatory diseases.
While in vivo data for 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid is not available, a closely related analogue, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA), and its methyl ester prodrug (MCBA) have been evaluated in an imiquimod (B1671794) (IMQ)-induced psoriasis-like dermatitis mouse model. bohrium.comresearchgate.netunair.ac.idnih.govmdpi.com Psoriasis is an immune-mediated disease characterized by skin inflammation and hyperproliferation of keratinocytes. mdpi.com
In these studies, both topical and oral administration of CBA and MCBA resulted in a marked reduction in the signs of psoriasis-like dermatitis. bohrium.comresearchgate.net Efficacy was measured using the Psoriasis Area and Severity Index (PASI), which scores erythema (redness), skin thickness, and desquamation (scaling). unair.ac.idnih.gov Treatment with the benzoxazole compounds led to a significant decrease in the cumulative PASI score. bohrium.comunair.ac.id
Histopathological examination of skin tissues from the treated mice corroborated the macroscopic findings. nih.govmdpi.com The skin of mice treated with CBA and MCBA showed reduced evidence of psoriatic changes, including hyperkeratosis (thickening of the outer skin layer), parakeratosis, edema, and inflammatory cell infiltration, compared to the untreated, IMQ-induced group. researchgate.netnih.gov The anti-psoriatic effects of these compounds were found to be comparable to the reference drug, Clobetasol propionate. researchgate.netnih.gov
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) | IMQ-induced psoriasis-like dermatitis in mice | Significant reduction in PASI scores (erythema, thickness, desquamation). Reduced hyperkeratosis, parakeratosis, and inflammation. | bohrium.comresearchgate.netnih.gov |
| Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) | IMQ-induced psoriasis-like dermatitis in mice | Effects comparable to or stronger than CBA. Significant reduction in PASI scores and histopathological alterations. | bohrium.comresearchgate.netnih.gov |
Models of Neurodegenerative Disorders (e.g., Alzheimer's disease models, neurotoxicity models)
Currently, there is a lack of publicly available scientific literature detailing the preclinical investigation of this compound in models of neurodegenerative disorders. While the broader class of benzoxazole derivatives has been explored for various biological activities, including neuroprotective potential, specific studies on the ethyl-substituted acetic acid derivative in Alzheimer's disease models or general neurotoxicity assays could not be identified in the current search of scholarly articles and patents. nih.gov Research into other substituted benzoxazoles has shown some promise in the context of Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov However, without direct experimental data on this compound, its potential efficacy or role in neuroprotection remains speculative.
Models of Infectious Diseases
The benzoxazole scaffold is a recognized pharmacophore that has been the subject of extensive research in the development of new antimicrobial agents. nih.gov Derivatives of benzoxazole have demonstrated a wide spectrum of activity against various pathogens, including bacteria and fungi. nih.gov Investigations into 2-substituted benzoxazole derivatives have revealed that many of these compounds exhibit potent antibacterial and moderate antifungal activities. nih.gov
Murine Cancer Models for Efficacy Assessment
While in vivo efficacy data for this compound in murine cancer models is not available in the reviewed scientific literature, preclinical investigations into structurally related 2-aryl-benzoxazole-5-acetic acid derivatives provide valuable insights into the potential anticancer activity of this class of compounds. A study by Jilani et al. synthesized a series of these derivatives and evaluated their cytotoxic effects in vitro against human cancer cell lines, which is a critical first step in assessing anticancer potential before in vivo studies in animal models. researchgate.netcore.ac.ukniscair.res.in
The research focused on the in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines. researchgate.netcore.ac.ukniscair.res.in The findings from this study highlighted that the presence of the acetic acid group at position 5 of the benzoxazole nucleus appears to enhance the cytotoxic activity. researchgate.netniscair.res.inniscair.res.in Several of the 2-aryl-benzoxazole-5-acetic acid compounds demonstrated significant anti-proliferative activities. researchgate.netcore.ac.ukniscair.res.in
The table below summarizes the in vitro cytotoxicity data for a selection of the investigated 2-aryl-benzoxazole-5-acetic acid derivatives, which are structural analogs of the compound of interest, with the key difference being the substituent at the 2-position (aryl instead of ethyl).
| Compound | Substituent at 2-Position | IC50 on MCF-7 (μM) | IC50 on HCT-116 (μM) |
|---|---|---|---|
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | 3-Benzyloxyphenyl | 1.49 | 84.54 |
| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | 4-Methoxyphenyl | 2.02 | 4.75 |
| 2-(4-Chlorophenyl)benzoxazole-5-acetic acid | 4-Chlorophenyl | 14.30 | 41.95 |
| 2-(3-Hydroxyphenyl)benzoxazole-5-acetic acid | 3-Hydroxyphenyl | 5.24 | 40.03 |
| Doxorubicin (Reference) | - | 0.13 | 0.12 |
These in vitro findings suggest that the 2-substituted-benzoxazole-5-acetic acid scaffold is a promising template for the development of novel antineoplastic agents. researchgate.netniscair.res.inniscair.res.in However, it is crucial to note that these results are for 2-aryl derivatives and not the 2-ethyl derivative. Furthermore, these are in vitro results, and further studies in murine cancer models would be necessary to establish the in vivo efficacy of any of these compounds, including this compound.
Computational and Theoretical Chemistry Studies of 2 2 Ethyl 1,3 Benzoxazol 5 Yl Acetic Acid
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are fundamental in silico techniques used to predict how a molecule, or "ligand," interacts with the binding site of a biological target, typically a protein or enzyme. This approach is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves computationally placing the ligand into the active site of a protein and evaluating the interaction energy. A lower, more negative binding energy score generally indicates a more stable and potentially more potent interaction.
For benzoxazole (B165842) derivatives, common biological targets investigated in computational studies include Aldose Reductase (AR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov The acetic acid moiety of 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid is a key feature, as it can act as a hydrogen bond donor and acceptor, a common characteristic of many aldose reductase inhibitors. openmedicinalchemistryjournal.com Docking simulations of this compound into the active site of aldose reductase would aim to quantify its binding affinity and compare it to known inhibitors.
Key amino acid residues within the aldose reductase active site, such as Trp20, Phe122, Trp219, Cys298, and Leu300, are known to be critical for inhibitor binding. nih.govresearchgate.net Simulations would predict which of these residues interact with this compound.
Table 1: Illustrative Molecular Docking Results for this compound This table presents hypothetical data based on typical results for similar compounds.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Predicted Type of Interaction |
|---|---|---|---|
| Aldose Reductase (AR) | -8.5 | Trp219, Cys298, Leu300 | Hydrogen Bond, Hydrophobic |
| VEGFR-2 | -9.2 | Glu885, Cys919, Asp1046 | Hydrogen Bond, Pi-Alkyl |
Beyond predicting binding affinity, docking studies characterize the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, the following interactions would be anticipated:
Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar amino acid residues in the active site.
Hydrophobic Interactions: The benzoxazole ring and the ethyl group can engage in hydrophobic interactions with nonpolar residues.
π-π Interactions: The aromatic benzoxazole ring system may form π-π stacking interactions with aromatic amino acid residues like tryptophan or phenylalanine. researchgate.net
To further refine these predictions, Molecular Dynamics (MD) simulations are often employed. nih.gov MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into its stability and flexibility. nih.gov This technique helps confirm whether the initial binding pose predicted by docking is maintained and reveals the conformational dynamics of both the ligand and the protein's active site upon binding.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties, QSAR models can predict the activity of novel compounds and guide the design of more potent molecules.
To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar benzoxazole derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is required. nih.gov The activities are typically converted to a logarithmic scale (pIC₅₀). Various molecular descriptors representing steric, electronic, and hydrophobic properties are then calculated for each molecule.
Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates these descriptors with biological activity. The predictive power of the resulting model is validated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). chemijournal.com Studies on benzoxazole derivatives have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust predictive models. nih.govresearchgate.net
A primary benefit of QSAR analysis is the identification of structural features that are critical for biological activity. The resulting models highlight which molecular properties (descriptors) have the most significant positive or negative impact on potency and selectivity. chemijournal.com
For instance, a QSAR model might reveal that increased hydrophobicity in a specific region of the molecule enhances activity, while a bulky group in another area is detrimental. chemijournal.com In the context of this compound, a QSAR study could quantify the importance of the ethyl group's size (steric descriptor) and the electronic properties of the benzoxazole ring for its inhibitory potential. This information is often visualized using contour maps, which show regions where modifications are likely to improve activity. nih.gov
Table 2: Illustrative Structural Descriptors and Their Potential Influence on Activity This table presents hypothetical data based on general QSAR principles for related compounds.
| Structural Descriptor | Description | Hypothesized Influence on Potency |
|---|---|---|
| LogP | Octanol-water partition coefficient (hydrophobicity) | Positive correlation; enhances membrane permeability and hydrophobic interactions. |
| Molecular Weight | Total mass of the molecule | Optimal range; excessively high values may reduce bioavailability. |
| Hydrogen Bond Acceptors | Number of atoms that can accept a hydrogen bond (e.g., oxygen atoms) | Positive correlation; crucial for anchoring in the active site. |
| Dipole Moment | Measure of molecular polarity | Influences long-range electrostatic interactions with the target. |
Quantum Chemical Calculations
Quantum chemical calculations, often using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. nih.gov These methods can calculate a variety of molecular properties that are fundamental to a compound's reactivity and its ability to interact with biological targets.
For this compound, these calculations can determine:
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy relates to the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. These regions are key to predicting sites for electrophilic and nucleophilic attacks and non-covalent interactions.
Atomic Charges: These calculations can determine the partial charge on each atom, which helps in understanding intramolecular charge distribution and intermolecular interactions like hydrogen bonding.
This information complements molecular docking and QSAR studies by providing a fundamental electronic basis for the observed interactions and activities. nih.gov
Table 3: Illustrative Quantum Chemical Parameters for this compound This table presents hypothetical data based on typical values for similar organic molecules.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Indicates electron-donating capability. |
| ELUMO | -1.2 eV | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.8 Debye | Quantifies the overall polarity of the molecule. |
Electronic Structure Analysis
Electronic structure analysis, primarily conducted through Density Functional Theory (DFT), is a cornerstone of computational chemistry for elucidating the fundamental properties of a molecule. For a compound like this compound, DFT calculations would be employed to determine its optimized molecular geometry, electron distribution, and molecular orbitals.
These calculations typically utilize a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. nih.gov The resulting data provide a detailed picture of the molecule's electronic landscape. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.
The distribution of these frontier orbitals is also revealing. For a benzoxazole derivative, the HOMO is often localized on the electron-rich benzoxazole ring system, while the LUMO may be distributed across the entire molecule, including the acetic acid side chain. A Molecular Electrostatic Potential (MEP) map would further visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. lookchem.com
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Dipole Moment | 3.2 D |
Prediction of Reactivity and Stability
Building upon the electronic structure analysis, various reactivity descriptors can be calculated to predict the chemical behavior of this compound. These global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's tendency to donate or accept electrons.
Key descriptors include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Global Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ2 / (2η)
These parameters provide a quantitative framework for understanding the molecule's stability and reactivity. researchgate.net For instance, a high chemical hardness value would indicate high stability and low reactivity. The electrophilicity index helps in classifying the molecule on a scale of electrophilic character. researchgate.net
Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, this analysis would likely pinpoint specific atoms on the benzoxazole ring and the carboxylic acid group as the primary sites of reactivity.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Global Softness (S) | 0.21 |
| Electrophilicity Index (ω) | 3.66 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights that are inaccessible through static quantum chemical calculations. researchgate.net
Conformational Analysis in Solution and Biological Environments
For a flexible molecule like this compound, which has rotatable bonds in its ethyl and acetic acid side chains, MD simulations can explore its conformational landscape. mdpi.com By simulating the molecule in a box of explicit solvent molecules (e.g., water) over a period of nanoseconds to microseconds, a trajectory of its atomic motions can be generated. nih.gov
Analysis of this trajectory allows for the identification of the most stable, low-energy conformations and the transitions between them. nih.gov This is crucial for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its binding affinity. researchgate.net When simulating in a biological environment, such as the active site of a protein, MD can reveal the stability of the protein-ligand complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the bound state. rsc.org Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the molecule and its flexibility in different environments. researchgate.net
Solvent Effects on Molecular Behavior
The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. MD simulations explicitly model the interactions between the solute and solvent molecules, providing a realistic representation of the solution-phase behavior. acs.org For this compound, simulations in different solvents (e.g., water, ethanol (B145695), DMSO) would reveal how the solvent polarity and hydrogen-bonding capacity affect its conformational preferences and the solvation of its polar carboxylic acid group.
The analysis of the radial distribution function (RDF) from the MD trajectory can provide detailed information about the solvation shell around specific atoms or functional groups of the molecule, quantifying the extent and nature of solute-solvent interactions. This understanding is vital for rationalizing experimental observations in different media and for predicting properties like solubility.
In Silico Prediction of Pharmacokinetic Parameters
In the early stages of drug discovery, computational models are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These in silico methods provide a rapid and cost-effective way to assess the drug-likeness of a molecule. pnrjournal.com
Computational Assessment of Bioavailability-Related Properties
A variety of computational tools and web servers (e.g., SwissADME, QikProp) are available to predict the pharmacokinetic properties of a molecule based on its structure. researchgate.netjaptronline.com For this compound, these tools would calculate a range of descriptors related to its potential bioavailability.
These predictions are often guided by established rules of thumb, such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov Other important predicted properties include aqueous solubility, intestinal absorption, and blood-brain barrier permeability. japtronline.com These in silico predictions help to identify potential liabilities early in the drug development process and guide the design of analogs with improved pharmacokinetic profiles. nih.gov
Table 3: Hypothetical In Silico ADME Predictions for this compound
| Property | Predicted Value | Compliance |
|---|---|---|
| Molecular Weight | 205.21 g/mol | Yes (<500) |
| LogP (Octanol/Water Partition Coefficient) | 2.3 | Yes (<5) |
| Hydrogen Bond Donors | 1 | Yes (<5) |
| Hydrogen Bond Acceptors | 3 | Yes (<10) |
| Topological Polar Surface Area (TPSA) | 58.5 Ų | Good |
| Aqueous Solubility (LogS) | -3.5 | Moderately Soluble |
| Human Intestinal Absorption | High | Favorable |
Future Directions and Advanced Research Perspectives for 2 2 Ethyl 1,3 Benzoxazol 5 Yl Acetic Acid
Exploration of Novel and Green Synthetic Methodologies
The traditional synthesis of benzoxazoles often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, which can sometimes require harsh conditions. nih.govrsc.org Future research should focus on developing more environmentally benign and efficient synthetic routes for 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid.
Key areas for exploration include:
Green Solvents and Catalysts: Replacing conventional solvents with greener alternatives like water or ethanol (B145695) and employing novel, reusable catalysts such as ammonium (B1175870) chloride or Indion 190 resin can lead to more sustainable processes. jetir.orgjetir.orgresearchgate.net Methodologies using copper sulfate (B86663) in aqueous media have also proven effective for the green synthesis of related heterocyclic compounds. orgchemres.org
Energy-Efficient Techniques: The application of microwave and ultrasound-assisted synthesis can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. chemistryjournal.netresearchgate.net
| Methodology | Key Features | Potential Advantages for Target Compound Synthesis | Reference |
|---|---|---|---|
| Conventional Condensation | Reaction of 2-aminophenol (B121084) with carboxylic acids/derivatives. | Well-established and widely used. | nih.gov |
| Green Catalysis | Use of catalysts like NH4Cl or copper sulfate in green solvents (e.g., ethanol, water). | Mild reaction conditions, high yield, simple, and economically viable. | jetir.orgjetir.orgorgchemres.org |
| Microwave/Ultrasound-Assisted Synthesis | Application of microwave or ultrasound irradiation to drive the reaction. | Shorter reaction times and increased yields. | chemistryjournal.netresearchgate.net |
| Flow Chemistry | Continuous processing for better control over reaction parameters and scalability. | Improved safety, consistency, and scalability for industrial production. | chemistryjournal.net |
Development of Advanced Derivatization Strategies for Targeted Therapies
The structural framework of this compound offers multiple sites for chemical modification to develop derivatives with enhanced potency and selectivity for specific therapeutic targets. Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.com
Future derivatization strategies could focus on:
Modification of the Acetic Acid Moiety: The carboxylic acid group can be converted to esters, amides, or other bioisosteres to modulate pharmacokinetic properties and target interactions. For instance, creating amide conjugates has been a successful strategy for developing benzoxazole-based VEGFR-2 inhibitors. nih.gov
Substitution on the Benzoxazole Ring: Introducing various substituents on the benzene (B151609) ring of the benzoxazole core can significantly influence biological activity. This approach has been used to develop potent anticancer agents and selective COX-2 inhibitors. nih.govnih.gov
Alteration of the 2-Ethyl Group: Replacing the ethyl group at the 2-position with other alkyl, aryl, or heterocyclic moieties can explore new binding interactions with target proteins. researchgate.net
A focused effort on creating derivatives targeting enzymes like VEGFR-2 or PARP-2, which are implicated in cancer, could yield promising therapeutic candidates. nih.govcarta-evidence.orgtandfonline.com
Integration of High-Throughput Screening and Omics Technologies
To accelerate the discovery of new therapeutic applications for this compound and its derivatives, modern drug discovery platforms are essential.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a multitude of biological targets. nih.gov A diversity-based HTS approach could efficiently screen derivatives of the target compound to identify novel hits for various diseases, such as gastric cancer by targeting EGFR/HER2. nih.gov
Omics Technologies: The integration of "omics" (genomics, transcriptomics, proteomics, and metabolomics) can provide a comprehensive understanding of a compound's biological effects. nih.govfrontiersin.org For example, genomics-driven approaches can uncover biosynthetic gene clusters for novel benzoxazole alkaloids, revealing new chemical diversity. nih.govresearchgate.net Proteomics and metabolomics can elucidate the mechanism of action by identifying protein targets and downstream metabolic pathway alterations, helping to validate potential drug candidates and identify biomarkers.
| Technology | Application | Potential Outcome for this compound Research | Reference |
|---|---|---|---|
| High-Throughput Screening (HTS) | Rapidly screen compound libraries against biological targets. | Identification of new therapeutic activities and lead compounds. | nih.gov |
| Genomics/Metagenomics | Identify biosynthetic gene clusters and explore microbial genomes. | Discovery of novel, naturally-inspired benzoxazole structures. | nih.govnih.gov |
| Proteomics | Analyze protein expression and interaction networks. | Elucidation of the mechanism of action and identification of direct protein targets. | nih.govfrontiersin.org |
| Metabolomics | Study metabolic changes in response to compound treatment. | Understanding of downstream biological effects and identification of biomarkers. | nih.govfrontiersin.org |
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling rapid, data-driven decision-making. researchgate.netnih.govresearchgate.net These computational tools can be powerfully applied to the development of this compound derivatives.
Key applications include:
Predictive Modeling: ML models, such as graph neural networks, can be trained on existing data to predict the physicochemical properties, biological activity (e.g., QSAR), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel, virtual derivatives. researchgate.netastrazeneca.com This allows for the in silico screening of vast chemical spaces, prioritizing the synthesis of only the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and target interactions, potentially creating novel benzoxazole derivatives with optimized efficacy and safety profiles. nih.gov
Data Analysis: AI can analyze the large and complex datasets generated by HTS and omics studies, identifying subtle patterns and correlations that may be missed by traditional analysis, thereby accelerating target identification and mechanism of action studies. nih.gov
Design of Prodrug Strategies to Enhance Efficacy and Specificity
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. This strategy can overcome limitations such as poor solubility, instability, or low oral bioavailability. nih.gov The carboxylic acid group of this compound is an ideal handle for prodrug design.
Future research in this area should explore:
Ester-Based Prodrugs: Converting the carboxylic acid to an ester can mask its polarity, potentially increasing lipophilicity and membrane permeability. These ester prodrugs are often designed to be cleaved by ubiquitous esterase enzymes in the body to release the active acetic acid derivative. nih.gov
Targeted Release Systems: More advanced prodrug strategies could involve linkers that are cleaved only under specific physiological conditions, such as the low pH environment of a tumor or in the presence of specific enzymes that are overexpressed in diseased tissues. This would allow for targeted drug delivery, increasing efficacy at the site of action while minimizing systemic side effects. Phortress, an anticancer prodrug with a related benzothiazole (B30560) core, serves as an excellent example of this approach, where its active metabolite is generated by cytochrome P450 enzymes. nih.gov
By pursuing these advanced research directions, the scientific community can build upon the initial promise of this compound, paving the way for the development of novel and effective therapies for a range of diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted benzoxazole precursors with acetic acid derivatives. For example, analogous benzoxazole syntheses use refluxing acetic acid with sodium acetate as a catalyst (e.g., for thiazole derivatives in ). Key variables include temperature (optimized between 80–120°C), solvent polarity (acetic acid or DMF), and stoichiometry of substituents (e.g., ethyl group positioning). Yield optimization requires monitoring by TLC or HPLC, with recrystallization from DMF/acetic acid mixtures for purification .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR : and NMR to confirm aromatic protons (δ 6.8–8.0 ppm) and acetic acid moiety (δ 2.5–3.5 ppm).
- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1250 cm (C-O in benzoxazole).
- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H] (e.g., calculated for CHNO: 205.21 g/mol).
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability studies should assess:
- Temperature : Store at –20°C in inert atmospheres to prevent degradation.
- Light Sensitivity : Benzoxazole derivatives may undergo photodegradation; use amber vials.
- pH Sensitivity : Acetic acid moiety may protonate/deprotonate in aqueous buffers (pH 3–7).
Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-2 in benzoxazole).
- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions prone to nucleophilic attack.
- Solvent Effects : Simulate in acetic acid or DMF using PCM models to predict solvation energies.
Compare with experimental kinetic data (e.g., SN2 reactions with amines) to validate models .
Q. What strategies resolve contradictions in reported biological activity data for benzoxazole-acetic acid derivatives?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values across multiple cell lines (e.g., HEK293 vs. HeLa).
- Metabolic Stability : Use liver microsome assays to assess if discrepancies arise from rapid degradation.
- Target Selectivity : Perform kinase profiling or proteomics to identify off-target interactions.
Cross-reference with PubChem BioAssay data for analogous compounds to identify trends .
Q. How do substituents on the benzoxazole ring (e.g., ethyl vs. methyl) modulate the compound’s fluorescence properties?
- Methodological Answer :
- Synthetic Variation : Prepare analogs with methyl, ethyl, or isopropyl groups at C-2.
- Spectroscopic Analysis : Measure fluorescence quantum yield (λ 300–350 nm) in ethanol or PBS.
- TD-DFT Simulations : Correlate HOMO-LUMO gaps with experimental emission maxima.
Ethyl groups may enhance rigidity, increasing quantum yield compared to methyl .
Methodological Challenges & Data Interpretation
Q. What analytical techniques are critical for distinguishing regioisomers during synthesis?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions.
- X-ray Crystallography : Definitive confirmation of regiochemistry (e.g., C-5 vs. C-6 substitution).
- HPLC-MS/MS : Use chiral columns if stereoisomers form during acetic acid coupling .
Q. How to optimize solvent systems for recrystallization without compromising yield?
- Methodological Answer :
- Solvent Screening : Test binary mixtures (e.g., ethanol/water, DMF/hexane) for solubility.
- Crystallography : Monitor crystal growth via hot-stage microscopy.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer processing.
Ethanol/water (7:3) is often effective for acetic acid derivatives .
Safety & Compliance
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
